molecular formula C26H27N3O2S2 B2736211 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide CAS No. 1291868-12-6

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide

Cat. No. B2736211
CAS RN: 1291868-12-6
M. Wt: 477.64
InChI Key: CJRFORWAISECTM-UHFFFAOYSA-N
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Description

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.64. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition for Cancer Treatment

One significant application of related compounds is in the development of potent dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are critical for nucleotide synthesis in cells, making them targets for anticancer drugs. Compounds based on the thieno[3,2-d]pyrimidine scaffold have demonstrated potent inhibitory activity against human TS and DHFR, suggesting their utility in designing new anticancer agents. For instance, a study highlighted the synthesis of classical and nonclassical analogs of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines as potential dual inhibitors, with some compounds showing significant potency against human TS and DHFR, pointing to the therapeutic potential of these molecules in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial and Antifungal Applications

Another research direction involves the synthesis of derivatives aimed at antimicrobial and antifungal efficacy. Compounds with the thieno[3,2-d]pyrimidine moiety have been synthesized and evaluated for their antimicrobial activity, providing a foundation for developing new treatments against various bacterial and fungal infections. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored for their antimicrobial properties, indicating the potential of these compounds in addressing resistance to existing antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Crystallography and Structural Analysis

The structural analysis of compounds featuring the 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide scaffold has contributed to our understanding of molecular interactions and conformation. Crystallographic studies have provided insights into the molecular geometry, hydrogen bonding, and potential for interaction with biological targets, which is crucial for drug design and development processes. For instance, crystal structures of related compounds have been determined, revealing details about their folded conformation and the inclinations between different molecular planes, which can influence their biological activity (Subasri et al., 2017).

properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-5-19-10-12-20(13-11-19)28(6-2)23(30)16-33-26-27-21-14-15-32-24(21)25(31)29(26)22-9-7-8-17(3)18(22)4/h7-15H,5-6,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRFORWAISECTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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